Dimethyl 2,2'-[(1R,2S)-cyclopropane-1,2-diyl]diacetate
Description
Dimethyl 2,2'-[(1R,2S)-cyclopropane-1,2-diyl]diacetate is a cyclopropane-containing diester compound characterized by a rigid three-membered carbocyclic ring fused with two acetate groups. The stereochemistry of the cyclopropane ring ((1R,2S)-configuration) plays a critical role in its spatial arrangement and reactivity.
Properties
CAS No. |
54281-40-2 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 2-[(1R,2S)-2-(2-methoxy-2-oxoethyl)cyclopropyl]acetate |
InChI |
InChI=1S/C9H14O4/c1-12-8(10)4-6-3-7(6)5-9(11)13-2/h6-7H,3-5H2,1-2H3/t6-,7+ |
InChI Key |
BRRICEBNLJZUMB-KNVOCYPGSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1C[C@H]1CC(=O)OC |
Canonical SMILES |
COC(=O)CC1CC1CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate typically involves the cyclopropanation of a suitable precursor followed by esterification. One common method involves the reaction of a cyclopropane derivative with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate may involve continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted cyclopropane derivatives.
Scientific Research Applications
Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release acetic acid and the corresponding cyclopropane derivative, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate
- Structure : Replaces the cyclopropane ring with a cyclobutane ring and uses ethyl esters instead of methyl esters.
- Key Differences :
Dimethyl 2,2′-[2,2′-(ethane-1,1-diyl)bis(1H-indole-3,2-diyl)]-diacetate
- Structure : Incorporates indole moieties linked via an ethane-diyl bridge, with acetate ester groups.
- Functional Differences: Biological Activity: Demonstrated nano-scale assembly capabilities and anti-thrombotic effects without bleeding side effects, suggesting pharmacological utility absent in the cyclopropane analog .
Thiophene, 2,2'-[(1R,2S)-4-nitro-3,5-cyclohexadiene-1,2-diyl]bis-, rel
- Structure : Features a nitro-substituted cyclohexadiene ring fused with thiophene units.
- Physical Properties :
Functional Comparison Table
Reactivity and Stability
- Cyclopropane vs. Cyclobutane : The cyclopropane ring’s higher strain increases susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis) compared to cyclobutane analogs .
- Ester Groups : Methyl esters (target compound) are generally more volatile and less sterically hindered than bulkier ethyl or benzyl esters in related structures .
Pharmacological Potential
While this compound lacks direct pharmacological data, its indole-containing analog (Section 2.1.2) highlights how structural modifications (e.g., aromatic systems) can impart biological activity. The absence of heteroaromatic groups in the target compound may limit its therapeutic utility but enhance its versatility in synthetic chemistry .
Biological Activity
Dimethyl 2,2'-[(1R,2S)-cyclopropane-1,2-diyl]diacetate is a compound of significant interest due to its various biological activities. This article explores its pharmacological potential, including its synthesis, biological effects, and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula and a molecular weight of approximately 186.21 g/mol. The compound can be synthesized through several methods, including cyclotrimerization techniques that allow for the formation of complex structures from simpler precursors under mild conditions .
2. Anticonvulsant Activity
A related study on cyclopropane derivatives showed promising anticonvulsant activities in animal models. Compounds exhibiting structural similarities to this compound were tested for their ability to prevent seizures induced by electrical stimulation and chemical agents. The most active derivatives displayed effective protection with favorable therapeutic indices .
3. Cytotoxicity
The cytotoxic potential of compounds in this class has been evaluated against various cancer cell lines. For example, certain derivatives have shown selective cytotoxicity against melanoma and lung cancer cells with IC50 values indicating effective inhibition at low concentrations . While direct data for this compound is sparse, these findings suggest a potential for similar activity.
Case Studies
Case Study 1: Anticonvulsant Evaluation
In a study assessing the anticonvulsant properties of cyclopropane derivatives, compounds were administered to mice to evaluate their protective effects against induced seizures. The results indicated that certain derivatives had ED50 values significantly lower than their TD50 values, suggesting a high safety margin and potential for therapeutic use in seizure disorders .
Case Study 2: Antimicrobial Screening
A screening of γ-butyrolactone derivatives revealed that several exhibited potent antibacterial activity against common pathogens like Streptococcus pyogenes. This study highlights the importance of structural modifications in enhancing biological activity and suggests that this compound could be further explored in this context .
Data Tables
| Biological Activity | IC50/ED50 Values | Cell Lines/Models |
|---|---|---|
| Anticonvulsant | ED50: 9.2 mg/kg | Mice (maximal electroshock test) |
| Cytotoxicity | <10 µM | A549 (lung adenocarcinoma), A375 (melanoma) |
| Antibacterial | Varies (μg/mL) | Streptococcus pyogenes, Proteus mirabilis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
